molecular formula C9H16N2OS B13582388 3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine

3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine

Cat. No.: B13582388
M. Wt: 200.30 g/mol
InChI Key: OBTKUXIZMAXKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine typically involves the reaction of 3-methoxypropan-1-amine with 4-methylthiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-((4-methylthiazol-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer properties .

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

3-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine

InChI

InChI=1S/C9H16N2OS/c1-8-9(13-7-11-8)6-10-4-3-5-12-2/h7,10H,3-6H2,1-2H3

InChI Key

OBTKUXIZMAXKED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNCCCOC

Origin of Product

United States

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